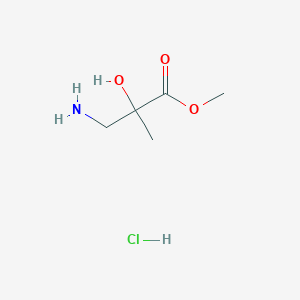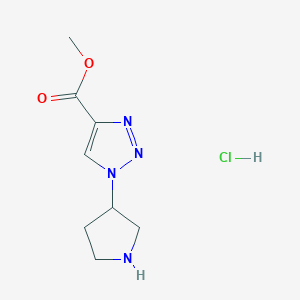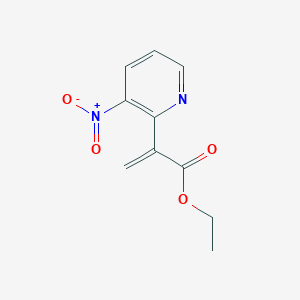![molecular formula C9H20Cl2N2 B1430586 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride CAS No. 1489508-12-4](/img/structure/B1430586.png)
8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
Overview
Description
8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is a chemical compound with the CAS Number: 2140316-58-9 . It has a molecular weight of 227.18 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2.2ClH/c1-11-7-4-9(8-11)2-5-10-6-3-9;;/h10H,2-8H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored at room temperature .Safety and Hazards
The compound has been assigned the GHS07 and GHS05 pictograms, indicating that it poses certain hazards . The hazard statements associated with the compound are H302-H315-H318-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
The presence of nitrogen atoms could mean that this compound might interact with biological systems through hydrogen bonding or ionic interactions. The spiro structure could also influence how this compound interacts with its environment and other molecules, potentially allowing it to fit into specific sites on proteins or enzymes .
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted (ADME) in the body, would depend on various factors including its chemical structure, the route of administration, and the individual’s physiological condition .
The molecular and cellular effects of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride would depend on its specific targets within the body. These could range from triggering or inhibiting specific biochemical pathways, to interacting with cell membranes or intracellular components .
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with RIPK1 can inhibit the necroptosis pathway, thereby preventing cell death in certain contexts . Additionally, this compound may alter gene expression patterns, leading to changes in cellular behavior and metabolic activities. These effects highlight the compound’s potential in modulating cellular responses and its relevance in therapeutic research.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its binding to RIPK1 inhibits the kinase activity, thereby blocking the necroptosis pathway . This inhibition prevents the phosphorylation of downstream targets, ultimately affecting cell survival. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions . Its degradation products and their impact on cellular processes need further investigation. Long-term exposure to the compound in in vitro or in vivo studies may reveal additional effects on cellular function, including potential adaptive responses or toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound could lead to off-target interactions, resulting in cellular stress or damage . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with RIPK1 affects the necroptosis pathway, which is linked to cellular metabolism and energy production . Additionally, the compound may influence other metabolic pathways by modulating enzyme activity or gene expression. These interactions highlight the compound’s role in regulating cellular metabolism and its potential impact on metabolic diseases.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, it may be transported across cell membranes via active transport mechanisms or passive diffusion . Once inside the cell, the compound’s localization and accumulation in specific compartments or organelles can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, where it interacts with cytoplasmic enzymes or proteins . Alternatively, it may be transported to the nucleus, where it can influence gene expression by interacting with nuclear proteins. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
8-methyl-2,8-diazaspiro[4.5]decane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-6-3-9(4-7-11)2-5-10-8-9;;/h10H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIPKPYGQRDIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCNC2)CC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1489508-12-4 | |
| Record name | 8-methyl-2,8-diazaspiro[4.5]decane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B1430516.png)







